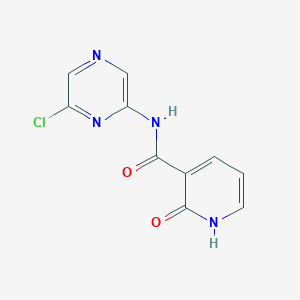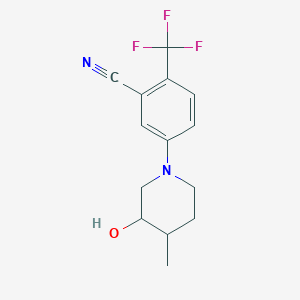![molecular formula C10H12IN5 B6632264 N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine](/img/structure/B6632264.png)
N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine, also known as WYE-125132, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine involves the inhibition of several kinases, including mTOR, PI3K, and AKT. These kinases are known to play a critical role in the regulation of cell growth, proliferation, and survival. By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation and modulate the immune response in autoimmune disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, this compound can induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In autoimmune disorders, this compound can reduce inflammation and modulate the immune response. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It has also been extensively studied in preclinical models, which makes it a well-characterized compound for further research. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. It also has low solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the biochemical and physiological effects of this compound in more detail, particularly in vivo models. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in different disease models. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
合成方法
The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine involves a multi-step process that has been described in detail in several research articles. The key steps involve the reaction of 5-iodo-2-chloropyrimidine with 1,3-dimethyl-4-amino-1H-pyrazole in the presence of a base, followed by the protection of the resulting intermediate with a suitable protecting group. The final step involves the removal of the protecting group to obtain the desired compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学研究应用
N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine has been extensively studied for its potential therapeutic applications. Several preclinical studies have shown that this compound has potent inhibitory activity against various kinases that are involved in the regulation of cell growth, proliferation, and survival. This makes it a potential candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
属性
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5/c1-7-8(6-16(2)15-7)3-12-10-13-4-9(11)5-14-10/h4-6H,3H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJZCPZEQWSWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC2=NC=C(C=N2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine](/img/structure/B6632188.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline](/img/structure/B6632194.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6632200.png)

![1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B6632225.png)

![4-[1-[(5-Iodopyrimidin-2-yl)amino]ethyl]benzonitrile](/img/structure/B6632235.png)



![3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632280.png)

![2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide](/img/structure/B6632287.png)
![2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide](/img/structure/B6632292.png)